L-Asparagine-N-Fmoc,N-beta-trityl-15N2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

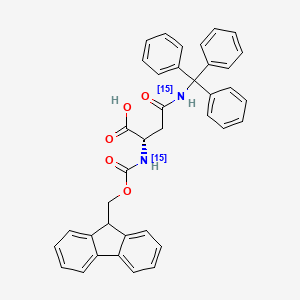

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i39+1,40+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYAFJQCGPUXJY-OVARWPCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH]C(=O)C[C@@H](C(=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H32N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139911 |

Source

|

| Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204633-98-7 |

Source

|

| Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204633-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Asparagine-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of Fmoc-Asn(Trt)-OH-15N2 in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of biochemistry and drug development, the ability to accurately quantify and trace the fate of peptides and proteins is paramount. Isotopically labeled amino acids serve as powerful tools in this endeavor, and among them, Fmoc-Asn(Trt)-OH-15N2 stands out for its specific applications in solid-phase peptide synthesis (SPPS) and subsequent analytical studies. This technical guide provides an in-depth exploration of the utilization of Fmoc-Asn(Trt)-OH-15N2, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific pursuits.

Fmoc-Asn(Trt)-OH-15N2 is a derivative of the amino acid asparagine, chemically modified for efficient and reliable incorporation into synthetic peptides. The key features of this compound are:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: This protecting group on the alpha-amino group is stable under neutral and acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), making it ideal for SPPS.

-

Trt (trityl) group: Protecting the side-chain amide of asparagine, the Trt group prevents undesirable side reactions, such as dehydration to a nitrile derivative, during the peptide coupling steps.[1][2][3] This protection is crucial for the synthesis of high-purity peptides containing asparagine.[4]

-

15N2 Isotopes: Both nitrogen atoms in the asparagine residue, one in the backbone amide and one in the side-chain amide, are replaced with the stable, heavier isotope of nitrogen, 15N. This isotopic labeling introduces a specific mass shift, allowing the resulting peptide to be used as an internal standard for accurate quantification in mass spectrometry-based proteomics or as a probe in nuclear magnetic resonance (NMR) spectroscopy.[5][6][7]

This guide will delve into the practical applications of this versatile molecule, providing the necessary details for its successful implementation in the laboratory.

Quantitative Data

The successful application of Fmoc-Asn(Trt)-OH-15N2 relies on its high purity and well-defined properties. The following tables summarize key quantitative data for this compound, sourced from various suppliers and literature.

| Property | Typical Value | Reference |

| Chemical Formula | C38H32(15N)2O5 | [8] |

| Molecular Weight | 598.66 g/mol | [8] |

| Isotopic Purity | ≥ 98 atom % 15N | [8] |

| Chemical Purity (HPLC) | ≥ 95% | [8] |

| Mass Shift (M+2) | +2 Da | [8] |

| Melting Point | 201-204 °C | [8] |

| Storage Temperature | 2-8 °C | [8] |

Table 1: Physicochemical Properties of Fmoc-Asn(Trt)-OH-15N2

| Parameter | Recommended Conditions | Expected Outcome/Considerations |

| Coupling Reagents | HBTU/HOBt or HATU/HOAt in DMF with a tertiary amine base (e.g., DIPEA or 2,4,6-collidine). | High coupling efficiency. The use of collidine can reduce racemization compared to DIPEA.[2][9] |

| Coupling Time | 1-2 hours at room temperature. | Monitoring with a Kaiser test can confirm complete coupling.[3] Double coupling may be necessary for difficult sequences.[3] |

| Fmoc Deprotection | 20% piperidine in DMF. | Typically 5-20 minutes. The release of the Fmoc group can be monitored by UV absorbance.[10] |

| Cleavage from Resin & Trt Deprotection | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water, EDT). | Extended cleavage time (2-4 hours) may be required for complete removal of the Trt group, especially at the N-terminus.[8] |

Table 2: Recommended Parameters for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asn(Trt)-OH-15N2

Experimental Protocols

This section provides detailed methodologies for the synthesis of a 15N-labeled peptide using Fmoc-Asn(Trt)-OH-15N2 and its subsequent application in quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis of a 15N-Labeled Peptide

This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating Fmoc-Asn(Trt)-OH-15N2.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-Asn(Trt)-OH-15N2)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

HOBt (Hydroxybenzotriazole)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1,2-Ethanedithiol (EDT)

-

Diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid, 2.9 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

-

Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of Fmoc-Asn(Trt)-OH-15N2: Follow the same coupling procedure as in step 3, using Fmoc-Asn(Trt)-OH-15N2 as the amino acid.

-

Peptide Chain Elongation: Repeat steps 2 and 3 (or 4 for the labeled residue) for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water/EDT (e.g., 94:1:2.5:2.5 v/v/v/v).

-

Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature. The extended time is crucial for complete removal of the Trt group from asparagine.[8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Dry the peptide pellet under vacuum.

-

-

Purification and Analysis:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the 15N-labeled peptide by mass spectrometry.

-

Protocol 2: Quantitative Proteomics using a 15N-Labeled Peptide Internal Standard

This protocol describes the use of the synthesized 15N-labeled peptide as an internal standard for the absolute quantification of the corresponding endogenous peptide in a complex biological sample.

Materials:

-

Purified 15N-labeled peptide standard

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Lyse cells or homogenize tissue to extract proteins.

-

Determine the total protein concentration of the sample (e.g., using a BCA assay).

-

-

Spiking of Internal Standard:

-

Add a known amount of the purified 15N-labeled peptide to a known amount of the protein sample. The amount of the standard should be in the expected range of the endogenous peptide.

-

-

Reduction and Alkylation:

-

Add DTT to the sample to a final concentration of 10 mM and incubate at 56 °C for 30 minutes to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate free thiols.

-

-

Proteolytic Digestion:

-

Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37 °C.

-

-

Sample Cleanup:

-

Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

-

Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptide sample by LC-MS/MS.

-

Develop a targeted mass spectrometry method (e.g., Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM)) to specifically detect and quantify both the endogenous (light) and the 15N-labeled (heavy) peptide.

-

-

Data Analysis:

-

Extract the peak areas for the light and heavy peptide transitions.

-

Calculate the ratio of the peak area of the endogenous peptide to the peak area of the 15N-labeled internal standard.

-

Using the known concentration of the spiked-in standard, calculate the absolute concentration of the endogenous peptide in the original sample.

-

Visualizations

Signaling Pathway Example: Peptide-Mediated GPCR Activation

The following diagram illustrates a generic signaling pathway where an extracellular peptide binds to a G-protein coupled receptor (GPCR), initiating an intracellular signaling cascade. A 15N-labeled synthetic peptide, designed to mimic the endogenous ligand, can be used to study receptor binding kinetics, downstream signaling events, and peptide stability.

Caption: Peptide-mediated GPCR signaling pathway.

Experimental Workflow: Quantitative Proteomics

This diagram outlines the logical flow of the quantitative proteomics experiment described in Protocol 2, from sample preparation to data analysis.

Caption: Workflow for quantitative proteomics.

Conclusion

Fmoc-Asn(Trt)-OH-15N2 is an invaluable reagent for researchers in biochemistry and drug development. Its clever design, combining robust protecting groups with stable isotope labeling, facilitates the synthesis of high-quality, traceable peptides. These labeled peptides can then be employed as internal standards for precise and accurate quantification of their endogenous counterparts in complex biological matrices, or as probes to study protein structure and dynamics by NMR. The detailed protocols and workflows provided in this guide are intended to equip scientists with the knowledge and tools necessary to effectively utilize Fmoc-Asn(Trt)-OH-15N2 in their research, ultimately contributing to a deeper understanding of biological processes and the development of new therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. mesalabs.com [mesalabs.com]

- 3. kilobio.com [kilobio.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. anyflip.com [anyflip.com]

- 7. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. chempep.com [chempep.com]

- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

An In-depth Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of L-Asparagine-N-Fmoc,N-beta-trityl-15N2, a key building block in modern peptide synthesis. The dual isotopic labeling with ¹⁵N offers a powerful tool for structural and quantitative proteomics.

Core Chemical Properties

This compound is a derivative of the amino acid L-asparagine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain amide nitrogen is protected by a trityl (Trt) group. The presence of two ¹⁵N atoms, one in the alpha-amino group and one in the side-chain amide, makes it a valuable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry-based applications.[1][2]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₃₈H₃₂¹⁵N₂O₅ | [1] |

| Molecular Weight | 598.66 g/mol | [1][2] |

| CAS Number (¹⁵N₂ labeled) | 204633-98-7 | [1][2][3] |

| CAS Number (unlabeled) | 132388-59-1 | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 201-204 °C | [1][4] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [1] |

| Chemical Purity | ≥95% (CP), ≥97% (HPLC) | [1] |

| Solubility | Readily soluble in standard peptide synthesis solvents (e.g., DMF, NMP) | [4][5][6][7] |

| Storage Conditions | 2-8°C, desiccated, protected from light | [1][2] |

Applications in Research and Drug Development

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS) . The trityl protecting group on the asparagine side chain is crucial for preventing dehydration of the amide to a nitrile during the activation step of peptide coupling, a common side reaction with unprotected asparagine.[6][8] This leads to the synthesis of significantly purer peptides.[5]

The ¹⁵N₂ labeling serves several key purposes:

-

Biomolecular NMR: Incorporation of ¹⁵N-labeled amino acids is fundamental for a wide range of NMR experiments to determine the three-dimensional structure and dynamics of peptides and proteins.[][10]

-

Quantitative Proteomics: It is used as an internal standard in mass spectrometry-based quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[]

-

Tracer Studies: It can be used as a tracer to follow the metabolic fate of asparagine in biological systems.

Experimental Protocols

Detailed methodologies for the use of this compound in SPPS are provided below. These protocols are general and may require optimization based on the specific peptide sequence and scale of the synthesis.

Fmoc Deprotection

The removal of the N-terminal Fmoc group is a critical step to allow for the elongation of the peptide chain.

Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF and wash the resin three times with DMF.

-

Add the deprotection solution to the resin and agitate for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Coupling of this compound

This procedure describes the coupling of the amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling agent (e.g., HBTU, HATU)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

DMF

Procedure:

-

In a separate vessel, dissolve 3-4 equivalents of this compound and 3-4 equivalents of the coupling agent in DMF.

-

Add 6-8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.

Side-Chain Deprotection (Trityl Group Cleavage)

The trityl group is removed from the asparagine side chain during the final cleavage of the peptide from the resin.

Materials:

-

Peptide-resin with all protecting groups

-

Cleavage cocktail: e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

-

Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate the mixture at room temperature. The cleavage of the trityl group is typically complete within 1-2 hours. For N-terminal Asn(Trt) residues, a longer reaction time of up to 4 hours may be necessary.

-

Filter the resin and collect the filtrate containing the deprotected peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry. The incorporation of the ¹⁵N labels can be verified by high-resolution mass spectrometry or NMR spectroscopy.

Visualized Workflows and Relationships

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for solid-phase peptide synthesis using Fmoc-Asn(Trt)-¹⁵N₂-OH.

Logical Relationship of Protecting Groups

Caption: Orthogonality of protecting groups and their cleavage conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

A Technical Guide to Fmoc-Protected ¹⁵N-Labeled Asparagine: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fluorenylmethyloxycarbonyl (Fmoc) protected, ¹⁵N-labeled asparagine, a critical reagent in modern proteomics, structural biology, and drug development. The incorporation of stable isotopes like ¹⁵N into peptides and proteins enables advanced analytical studies by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the structure, key properties, and common experimental protocols involving this essential amino acid derivative.

Core Structure and Variants

The fundamental structure is L-asparagine with its α-amino group protected by an Fmoc moiety. The stable isotope, ¹⁵N, can be incorporated at two distinct positions: the α-amino nitrogen, the side-chain amide nitrogen, or both. For applications in solid-phase peptide synthesis (SPPS), the side-chain amide is often protected to prevent undesirable side reactions. The most common side-chain protecting group for asparagine is the trityl (Trt) group.[1][2]

Key Molecular Structures:

-

Nα-Fmoc-L-asparagine: The basic structure with an unprotected side chain.[3]

-

Nα-Fmoc-L-asparagine-(α-¹⁵N): Labeled at the α-amino nitrogen.[4]

-

Nα-Fmoc-Nγ-trityl-L-asparagine: Side-chain protected version commonly used in SPPS.[1]

-

Nα-Fmoc-Nγ-trityl-L-asparagine-(¹⁵N₂): Fully labeled at both the α-amino and side-chain amide nitrogens.[5]

The IUPAC name for the unlabeled, unprotected form is (2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid.[3] The presence of isotopic labels does not change the systematic name but is specified in the formula and by the compound's description.

Quantitative Data

The physical and chemical properties of Fmoc-protected asparagine derivatives are crucial for their application. The tables below summarize key quantitative data for common variants.

Table 1: Properties of Nα-Fmoc-L-asparagine (Side-Chain Unprotected)

| Property | Unlabeled (Fmoc-Asn-OH) | α-¹⁵N Labeled (Fmoc-Asn-OH-amine-¹⁵N) |

| CAS Number | 71989-16-7[3] | - |

| Molecular Formula | C₁₉H₁₈N₂O₅[3] | C₁₉H₁₈¹⁵NN O₅ |

| Molecular Weight | 354.36 g/mol [3] | 355.35 g/mol [4] |

| Melting Point | ~190 °C (dec.)[6] | 190 °C[4] |

| Optical Activity | - | [α]20/D -13° (c=1 in DMF)[4] |

| Isotopic Purity | N/A | ≥98 atom % ¹⁵N[4] |

Table 2: Properties of Nα-Fmoc-Nγ-trityl-L-asparagine (Side-Chain Protected)

| Property | Unlabeled (Fmoc-Asn(Trt)-OH) | ¹⁵N₂ Labeled (Fmoc-Asn(Trt)-OH-¹⁵N₂) |

| CAS Number | 132388-59-1[1] | 204633-98-7 |

| Molecular Formula | C₃₈H₃₂N₂O₅[1] | C₃₈H₃₂¹⁵N₂O₅ |

| Molecular Weight | 596.67 g/mol [1] | 598.66 g/mol |

| Melting Point | 200 - 220 °C[1] | 201 - 204 °C |

| Appearance | White to off-white powder[1] | Solid |

| Isotopic Purity | N/A | ≥98 atom % ¹⁵N |

| Chemical Purity | ≥99% (HPLC)[1] | ≥95% |

Experimental Protocols

Fmoc-(¹⁵N)Asn(Trt)-OH is primarily used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of this amino acid into a growing peptide chain on a solid support resin.

This protocol outlines the steps for adding one Fmoc-(¹⁵N)Asn(Trt)-OH residue to a peptide-resin.

1. Resin Preparation:

-

Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) to which the preceding amino acid has already been coupled and its Fmoc group has been removed.

-

Wash the peptide-resin thoroughly with Dimethylformamide (DMF) (3 x 5 mL per 100 mg resin).[7]

2. Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-(¹⁵N)Asn(Trt)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU/TBTU (3 eq.) in DMF.[8]

-

Add a base, typically Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq.), to the solution.[8]

-

Allow the mixture to pre-activate for 3-8 minutes.[8]

3. Coupling Reaction:

-

Add the activated amino acid solution to the washed peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. The completion of the coupling can be monitored using a qualitative test like the Kaiser test.

4. Capping (Optional):

-

To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Washing:

-

After the coupling reaction, wash the peptide-resin extensively with DMF to remove excess reagents.

6. Fmoc Deprotection:

-

Treat the peptide-resin with a 20% solution of piperidine (B6355638) in DMF (2 x 10 minutes) to remove the Fmoc group from the newly added asparagine residue, exposing a new N-terminal amine for the next coupling cycle.[7]

-

Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc-adduct.[7]

When using asparagine in SPPS, a common side reaction is the dehydration of the side-chain amide to form a β-cyano alanine (B10760859) residue.[2] This occurs during the carboxyl group activation step. The use of a side-chain protecting group, such as Trityl (Trt), significantly mitigates this issue by preventing the side-chain amide from participating in intramolecular reactions.[2]

Applications in Research and Development

The use of Fmoc-(¹⁵N)Asn-OH and its derivatives is central to several advanced research areas:

-

Protein Structure and Dynamics: ¹⁵N-labeled residues serve as probes for NMR spectroscopy, allowing for the determination of protein structure, dynamics, and folding pathways. Selective labeling of asparagine can help resolve spectral overlaps and assign specific resonances.[9]

-

Metabolic Labeling and Proteomics: In quantitative proteomics, stable isotope labeling is the gold standard. Peptides synthesized with ¹⁵N-labeled amino acids can be used as internal standards for highly accurate quantification of proteins in complex biological samples by LC-MS.[10]

-

Drug Development: For peptide-based therapeutics, understanding the precise structure and interaction with targets is crucial. Incorporating ¹⁵N labels can aid in characterizing drug-target interactions and confirming the structural integrity of the synthesized peptide drug.[1]

By providing a means to introduce a specific nuclear probe, Fmoc-protected ¹⁵N-labeled asparagine remains an indispensable tool for researchers pushing the boundaries of biochemistry, molecular biology, and pharmaceutical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Fmoc-Asn-OH-amine-15N 98 atom % 15N [sigmaaldrich.com]

- 5. L-Asparagine-ð-Fmoc, ð-β-trityl (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 6. Nalpha-FMOC-L-Asparagine | 71989-16-7 [chemicalbook.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. chempep.com [chempep.com]

- 9. Selective (15)N-labeling of the side-chain amide groups of asparagine and glutamine for applications in paramagnetic NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

A Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2: Properties and Applications

For researchers, scientists, and professionals in drug development, the precise chemical and physical properties of reagents are paramount for successful outcomes. This in-depth technical guide focuses on the core physical characteristics of L-Asparagine-N-Fmoc,N-beta-trityl-15N2, a key building block in solid-phase peptide synthesis (SPPS). This isotopically labeled amino acid derivative is crucial for the synthesis of peptides intended for use in biomolecular NMR and as internal standards for mass spectrometry.

Core Physical and Chemical Properties

This compound is a white to off-white solid powder.[1] Its defining feature is the incorporation of two nitrogen-15 (B135050) (¹⁵N) isotopes, which provides a distinct mass shift, making it an invaluable tool for quantitative proteomics and metabolic studies.[2][3] The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and the trityl (Trt) group on the beta-amide of the asparagine side chain are critical for its application in peptide synthesis.[4][5]

| Property | Value | References |

| Chemical Formula | C₃₈H₃₂¹⁵N₂O₅ | [6][7] |

| Molecular Weight | 598.66 g/mol | [6][7] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 201-204 °C | [7] |

| Isotopic Purity | ≥98 atom % ¹⁵N | [7] |

| Chemical Purity | ≥95% (CP), ≥98% (TLC), ≥99% (HPLC) | [7][8] |

| Labeled CAS Number | 204633-98-7 | [6][7] |

| Unlabeled CAS Number | 132388-59-1 | [5][6] |

Solubility and Storage

Proper handling and storage are critical to maintain the integrity of this reagent. This compound exhibits good solubility in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[4][9][10] This is a significant advantage over the unprotected Fmoc-Asn-OH, which is poorly soluble.[4][9]

For long-term stability, the compound should be stored refrigerated at +2°C to +8°C and kept desiccated.[6][7] It is also important to protect it from light.[6]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis. The trityl protecting group on the side chain amide is essential to prevent a common side reaction: the dehydration of the amide to a nitrile during the activation of the carboxylic acid, particularly when using carbodiimide (B86325) reagents.[4][5] This ensures the synthesis of high-purity peptides.[4]

A generalized workflow for the incorporation of this compound into a growing peptide chain on a solid support is as follows:

-

Resin Preparation: The synthesis begins with a solid support (resin), typically with a linker to which the first amino acid is attached.

-

Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin is removed using a solution of piperidine (B6355638) in a suitable solvent like DMF. This exposes a free amine group.

-

Amino Acid Activation and Coupling: The this compound is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a solvent like DMF. The activated amino acid is then added to the resin, and the coupling reaction forms a peptide bond with the free amine group on the resin-bound peptide.

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: The cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups, including the trityl group, are removed. The trityl group is typically removed using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).[5][9] This cleavage process is usually complete within 1-3 hours at room temperature.[8]

Below is a diagram illustrating the general workflow for solid-phase peptide synthesis incorporating this compound.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathways and Logical Relationships

As a protected amino acid building block, this compound is not directly involved in cellular signaling pathways. Its role is upstream in the chemical synthesis of peptides that may be used to study such pathways. The logical relationship of its utility is outlined in the diagram below, demonstrating how this reagent contributes to downstream biological research.

Caption: The role of this compound in peptide synthesis and downstream research applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. L-Asparagine-ð-Fmoc, ð-β-trityl (¹âµNâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 7. Fmoc-N-三苯甲基-L-天冬酰胺-15N2 98 atom % 15N, 95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 8. FMOC-Asn(Trt)-OH N-α-Fmoc-N-β-trityl-L-asparagine Novabiochem® | 132388-59-1 [sigmaaldrich.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. peptide.com [peptide.com]

A Technical Guide to the Core Applications of 15N Labeled Amino Acids in Protein Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling with Nitrogen-15 (¹⁵N) has become a cornerstone of modern protein research, providing profound insights into protein structure, dynamics, quantification, and metabolic turnover. By replacing the common ¹⁴N isotope with its heavier, non-radioactive counterpart, ¹⁵N, researchers can distinguish and track proteins and their constituent amino acids using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][2][3] This guide details the principal applications of ¹⁵N labeled amino acids, offering in-depth methodologies and data interpretation frameworks for professionals in the field.

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

Uniform ¹⁵N labeling of a protein is the simplest and most cost-effective isotopic labeling strategy for NMR studies.[4] It is an indispensable tool for elucidating the three-dimensional structure, dynamics, and interaction interfaces of proteins at atomic resolution.

Protein Structure and Folding Assessment

The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is the hallmark of protein NMR.[4][5] It generates a 2D spectrum with a peak for each backbone amide proton and many side-chain amides, effectively creating a unique "fingerprint" of the protein.[][5]

-

Qualitative Analysis : A well-dispersed HSQC spectrum is a primary indicator that a protein is folded. Conversely, a narrow cluster of peaks often signifies an unfolded or disordered protein.[4][6]

-

Resonance Assignment : For smaller proteins (typically <15 kDa), the HSQC spectrum is the starting point for sequential backbone resonance assignment using experiments like ¹⁵N-NOESY and ¹⁵N-TOCSY.[4] For larger proteins, dual labeling with ¹³C is necessary for complete assignment through triple-resonance experiments.[2]

Mapping Protein-Ligand Interactions

NMR is exceptionally powerful for studying the interactions between proteins and small molecules, peptides, or other macromolecules.[7][8] By monitoring changes in the ¹H-¹⁵N HSQC spectrum upon the addition of a ligand, researchers can map binding sites and quantify binding affinities.[4][6][7]

-

Chemical Shift Perturbation (CSP) : When a ligand binds, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift.[9] Plotting these "chemical shift perturbations" onto the protein's structure reveals the binding interface.[6] Titrating the ligand and monitoring the shifts allows for the calculation of the dissociation constant (KD).[10][11]

Investigating Protein Dynamics

Protein function is intrinsically linked to its motion. ¹⁵N labeling enables the study of protein dynamics across a wide range of timescales through relaxation experiments. By measuring the T1 and T2 relaxation rates and the heteronuclear ¹H-¹⁵N Nuclear Overhauser Effect (NOE) for each backbone amide, researchers can characterize the flexibility and internal motions of the protein backbone.[12]

Experimental Workflow & Visualization

Workflow for NMR-Based Protein Analysis

The general workflow for using ¹⁵N labeled proteins in NMR studies involves protein expression and labeling, purification, NMR data acquisition, and subsequent data analysis to determine structure or map interactions.

Caption: Figure 1: Experimental Workflow for NMR Analysis using ¹⁵N Labeling.

Detailed Protocol: ¹⁵N Protein Labeling in E. coli for NMR

This protocol describes the preparation of a uniformly ¹⁵N-labeled protein in E. coli using M9 minimal medium.[13][14]

-

Prepare Stock Solutions :

-

10x M9 Salts : Per liter, dissolve 60 g Na₂HPO₄, 30 g KH₂PO₄, 5 g NaCl, and 5 g ¹⁵NH₄Cl (as the sole nitrogen source). Autoclave.[14]

-

20% (w/v) Glucose : Autoclave.

-

1 M MgSO₄ & 1 M CaCl₂ : Autoclave separately.

-

100x Trace Elements : Per liter, dissolve 5 g EDTA, 0.83 g FeCl₃·6H₂O, 84 mg ZnCl₂, 13 mg CuCl₂·2H₂O, 10 mg CoCl₂·6H₂O, 10 mg H₃BO₃, and 1.6 mg MnCl₂·6H₂O. Adjust pH to 7.5 and filter sterilize.[14]

-

Vitamin Stocks : 1 mg/mL Biotin (B1667282) and 1 mg/mL Thiamin, filter sterilized.[14]

-

-

Starter Culture (Day 1) :

-

Inoculate a single colony of freshly transformed E. coli (e.g., BL21(DE3)) into 5 mL of rich medium (e.g., LB) with the appropriate antibiotic.

-

Grow overnight at 37°C with shaking.

-

-

Main Culture and Induction (Day 2) :

-

Prepare 1 L of M9 minimal medium by aseptically combining 100 mL of 10x M9 salts, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, 10 mL of 100x trace elements, 1 mL each of biotin and thiamin stocks, and the appropriate antibiotic in sterile water.[13]

-

Inoculate the 1 L M9 medium with the overnight starter culture.

-

Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression with IPTG (typically 0.5-1 mM final concentration).

-

Continue to culture for 3-5 hours (for soluble proteins) or overnight at a lower temperature (e.g., 18-25°C).

-

-

Harvest and Purification :

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[15]

-

The cell pellet can be stored at -80°C or used immediately for protein purification according to a standard protocol for the target protein.

-

-

NMR Sample Preparation :

-

The final purified protein should be in a low-salt buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5).

-

Concentrate the protein to 0.5-1.0 mM.

-

Add 5-10% (v/v) Deuterium Oxide (D₂O) for the NMR spectrometer's lock signal.[13]

-

Application in Mass Spectrometry (MS)

Metabolic labeling with ¹⁵N is a powerful method for accurate relative protein quantification in proteomics.[16][17][18] Unlike methods that label specific amino acids (like SILAC), ¹⁵N labeling incorporates the isotope into every nitrogen-containing molecule, including all amino acids, providing a comprehensive labeling of the entire proteome.[19][20]

Quantitative Proteomics

The core principle involves comparing two cell or organism populations: one grown in standard "light" (¹⁴N) medium and the other in "heavy" (¹⁵N) medium.[18][21]

-

Workflow : The two populations are subjected to different experimental conditions. After treatment, they are combined, and the proteins are extracted, digested (e.g., with trypsin), and analyzed by LC-MS/MS.[22]

-

Quantification : In the mass spectrum, each peptide from the heavy sample will appear at a higher mass-to-charge (m/z) ratio than its light counterpart. The mass shift depends on the number of nitrogen atoms in the peptide. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[16][23] This method minimizes sample preparation variability as the samples are combined early in the workflow.[16][24]

Protein Turnover Studies

Dynamic changes in protein levels are a result of both synthesis and degradation. ¹⁵N metabolic labeling is an excellent technique for measuring these rates on a proteome-wide scale.[25][26]

-

Pulse-Chase Analysis : In a typical experiment, cells are first grown in heavy (¹⁵N) medium until the proteome is fully labeled. They are then switched to light (¹⁴N) medium (the "chase"). Over time, the heavy proteins are degraded and replaced by newly synthesized light proteins.

-

Turnover Rate Calculation : By taking samples at different time points during the chase and measuring the ratio of heavy to light peptides for each protein, a degradation curve can be generated. The rate of decay of the heavy signal corresponds to the protein's turnover rate.[27] This approach has been used to reveal that protein lifetimes can vary dramatically within and across different tissues.[25][26]

Experimental Workflow & Visualization

Workflow for MS-Based Quantitative Proteomics

The workflow for ¹⁵N metabolic labeling in quantitative proteomics involves parallel cell culture, sample mixing, and mass spectrometry analysis to determine relative protein abundance.

Caption: Figure 2: Workflow for Quantitative Proteomics using ¹⁵N Metabolic Labeling.

Detailed Protocol: ¹⁵N Metabolic Labeling in Mammalian Cell Culture

This protocol is adapted for adherent mammalian cells, a common system for quantitative proteomics.[19]

-

Prepare SILAC/¹⁵N Media :

-

Use DMEM or RPMI medium that lacks the amino acids to be labeled (e.g., lysine (B10760008) and arginine for standard SILAC). For full ¹⁵N labeling, a custom medium with all amino acids synthesized with ¹⁵N is required, or more commonly, specific ¹⁵N-labeled amino acids are used.[28]

-

Light Medium : Supplement the deficient medium with normal L-lysine and L-arginine.

-

Heavy Medium : Supplement with stable isotope-labeled L-lysine (e.g., ¹³C₆, ¹⁵N₂) and L-arginine (e.g., ¹³C₆, ¹⁵N₄).

-

Add dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.

-

-

Cell Adaptation and Labeling :

-

Experimental Treatment :

-

Once fully labeled, treat the parallel cell populations according to the experimental design (e.g., drug treatment vs. vehicle control).

-

-

Harvesting and Mixing :

-

Wash cells with PBS, then harvest (e.g., by scraping).

-

Count the cells from each population and combine them in a precise 1:1 ratio.

-

-

Protein Extraction and Digestion :

-

Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify the total protein concentration (e.g., using a BCA assay).

-

Perform in-solution or in-gel digestion of the protein mixture with trypsin.

-

-

LC-MS/MS Analysis and Data Processing :

-

Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap).

-

Use specialized software (e.g., MaxQuant, Protein Prospector) to identify peptides and quantify the intensity ratios of the light/heavy peptide pairs.[27][29] The software will calculate protein ratios based on the median of all identified peptide ratios for that protein.

-

Quantitative Data Summary

The following tables summarize key quantitative parameters and results from NMR and MS experiments using ¹⁵N labeling.

Table 1: Key Quantitative Data in NMR Spectroscopy

| Parameter | Description | Typical Value/Range | Application |

| ¹⁵N Chemical Shift | The resonance frequency of the ¹⁵N nucleus, sensitive to the local chemical environment. | 80 - 150 ppm | Protein structure, folding assessment |

| Chemical Shift Perturbation (CSP) | The weighted average change in ¹H and ¹⁵N chemical shifts upon ligand binding. | 0.05 - 1.0 ppm | Interaction mapping, KD determination |

| ¹H-¹⁵N NOE | Measures the transfer of magnetization from ¹H to ¹⁵N, indicating backbone flexibility. | -1 to 0.8 | Protein dynamics (fast motions) |

| T1/T2 Relaxation Times | Rates of spin-lattice and spin-spin relaxation, related to molecular tumbling and dynamics. | ms to s | Protein dynamics, rotational correlation time |

Table 2: Key Quantitative Data in Mass Spectrometry

| Parameter | Description | Typical Value/Range | Application |

| ¹⁵N Labeling Efficiency | The percentage of ¹⁴N atoms successfully replaced by ¹⁵N in the heavy population. | > 95% | Prerequisite for accurate quantification[21][25] |

| Peptide ¹⁴N/¹⁵N Intensity Ratio | The ratio of the integrated signal intensity of the light peptide to its heavy counterpart. | 0.1 - 10 (or higher) | Relative peptide/protein quantification |

| Protein Ratio | The median of all unique peptide ratios identified for a given protein. | 0.1 - 10 (or higher) | Relative protein abundance changes |

| Protein Half-life (t₁/₂) | The time required for 50% of a specific protein population to be degraded and replaced. | Hours to Years | Protein turnover and stability studies[26] |

References

- 2. benchchem.com [benchchem.com]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. protein-nmr.org.uk [protein-nmr.org.uk]

- 5. protein-nmr.org.uk [protein-nmr.org.uk]

- 6. renafobis.fr [renafobis.fr]

- 7. Protein-ligand interactions studied by NMR | Semantic Scholar [semanticscholar.org]

- 8. NMR studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 10. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

- 11. mdpi.com [mdpi.com]

- 12. 15N-LABELED PROTEINS [imserc.northwestern.edu]

- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 14. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]

- 15. scispace.com [scispace.com]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. grokipedia.com [grokipedia.com]

- 21. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 24. biorxiv.org [biorxiv.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes | Molecular Systems Biology [link.springer.com]

- 27. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

Synthesis Pathway of Fmoc-L-Asn(Trt)-15N2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines the synthesis pathway for Fmoc-L-Asn(Trt)-15N2, a critical building block in the synthesis of isotopically labeled peptides. Such peptides are invaluable tools in proteomics, metabolic studies, and drug development, enabling precise quantification and structural analysis through techniques like mass spectrometry and NMR spectroscopy.[1][2] The incorporation of the Trityl (Trt) group on the side chain of asparagine is crucial to prevent dehydration and nitrile formation during peptide synthesis, while the Fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the α-amine.[3][4]

I. Overall Synthesis Strategy

The synthesis of Fmoc-L-Asn(Trt)-15N2 is a multi-step process that begins with the synthesis of L-asparagine doubly labeled with 15N. This is followed by the protection of the side-chain amide with a trityl group and, finally, the protection of the α-amino group with an Fmoc group.

Caption: Overall synthetic workflow for Fmoc-L-Asn(Trt)-15N2.

II. Experimental Protocols

Step 1: Synthesis of ¹⁵N₂-L-Asparagine

The synthesis of doubly 15N-labeled L-asparagine can be achieved through organic synthesis from 15N-labeled precursors. A patented method describes the synthesis from 15N-labeled inorganic raw materials and 15N-labeled L-aspartic acid, which boasts high purity (>99%) and isotopic abundance (>99%).[5]

Materials:

-

¹⁵N-labeled L-aspartic acid

-

¹⁵N-labeled inorganic nitrogen source (e.g., ¹⁵NH₄Cl)

-

Coupling agents and solvents as required by the specific organic synthesis route.

Procedure: A detailed procedure is outlined in patent CN100398515C, which involves the conversion of ¹⁵N-L-aspartic acid to ¹⁵N₂-L-asparagine using an inorganic ¹⁵N source. This method is highlighted as being efficient, with a high utilization rate of the expensive ¹⁵N raw materials.[5] The process is designed to avoid racemization, yielding the desired L-isomer.[5]

Alternatively, a biocatalytic approach using asparagine synthetase can be employed. This method involves the enzymatic conversion of L-aspartic acid and an ammonia (B1221849) source to L-asparagine.

Step 2: Tritylation of the Asparagine Side Chain

The protection of the side-chain amide of asparagine with a trityl group is essential to prevent dehydration during subsequent peptide synthesis steps.

Materials:

-

¹⁵N₂-L-Asparagine

-

Triphenylmethanol

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (B78521) solution

Procedure:

-

Dissolve ¹⁵N₂-L-Asparagine in glacial acetic acid.

-

Add triphenylmethanol to the solution. The molar ratio of triphenylmethanol to asparagine should be approximately 1.3-1.5:1.[3]

-

Add acetic anhydride as a dehydrating agent, followed by a catalytic amount of concentrated sulfuric acid.[3]

-

Maintain the reaction temperature at 30-40°C for 4-7 hours.[3]

-

After the reaction is complete, cool the mixture and adjust the pH to 6-7 with a sodium hydroxide solution to precipitate the product.[3]

-

Filter the precipitate and wash with water to obtain Nγ-Trityl-¹⁵N₂-L-Asparagine.

Caption: Experimental workflow for the tritylation of ¹⁵N₂-L-Asparagine.

Step 3: Fmoc Protection of the α-Amine

The final step is the protection of the α-amino group with the Fmoc protecting group.

Materials:

-

Nγ-Trityl-¹⁵N₂-L-Asparagine

-

9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium bicarbonate or other suitable base

-

Dioxane/water or Ethyl acetate/water solvent system

-

Hydrochloric acid

Procedure:

-

Suspend Nγ-Trityl-¹⁵N₂-L-Asparagine in a suitable solvent system such as ethyl acetate/water.[3]

-

Add a solution of Fmoc-Cl or Fmoc-OSu and a base like sodium bicarbonate to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

After completion, if using ethyl acetate/water, separate the organic layer.

-

Wash the organic layer with water, then cool and stir while adjusting the pH to 2-4 with dilute hydrochloric acid to precipitate the product.[3]

-

Filter the solid, wash with water until the pH is neutral, and dry under vacuum to yield the final product, Fmoc-L-Asn(Trt)-¹⁵N₂.[3]

Caption: Experimental workflow for the Fmoc protection of Nγ-Trityl-¹⁵N₂-L-Asparagine.

III. Quantitative Data

The following table summarizes the available quantitative data for the synthesis and properties of the product and its intermediates.

| Parameter | Step/Product | Value | Reference |

| Purity | ¹⁵N₂-L-Asparagine | > 99% | [5] |

| Isotopic Abundance | ¹⁵N₂-L-Asparagine | > 99% | [5] |

| Yield | Purification of Fmoc-Asn(Trt)-OH | 98% (98g from 100g) | [6] |

| Melting Point | Fmoc-L-Asn(Trt)-OH | 201-204 °C | [7] |

| Optical Rotation | Fmoc-L-Asn(Trt)-OH | [α]20/D −15.0±1°, c = 1% in methanol | [7] |

| Molecular Weight | Fmoc-L-Asn(Trt)-¹⁵N₂ | 598.66 g/mol |

IV. Conclusion

The synthesis of Fmoc-L-Asn(Trt)-15N2 is a well-established, albeit multi-step, process. The key challenges lie in the efficient and pure synthesis of the isotopically labeled L-asparagine starting material and the careful execution of the protection steps to ensure high yields and purity of the final product. The use of the trityl protecting group is paramount for successful incorporation of asparagine into peptides via solid-phase peptide synthesis, preventing undesirable side reactions. This technical guide provides a comprehensive overview of the synthetic pathway and detailed protocols to aid researchers in the successful synthesis of this important labeled amino acid derivative.

References

- 1. rsc.org [rsc.org]

- 2. Fmoc-Asn(Trt)-OH [anaspec.com]

- 3. CN114163354B - Preparation method of N-fluorenylmethoxycarbonyl-N-trityl-L-asparagine - Google Patents [patents.google.com]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. CN100398515C - Synthesis method of isotope 15N marked L-asparagine - Google Patents [patents.google.com]

- 6. ajpamc.com [ajpamc.com]

- 7. ≥97.0%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to L-Asparagine-N-Fmoc,N-beta-trityl-15N2: Sourcing and Application in Research

For researchers, scientists, and drug development professionals engaged in peptide synthesis and structural biology, the precise incorporation of isotopically labeled amino acids is paramount. L-Asparagine-N-Fmoc,N-beta-trityl-15N2 is a critical building block for the synthesis of peptides containing asparagine labeled with the stable isotope ¹⁵N. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its application in solid-phase peptide synthesis (SPPS), and key experimental considerations.

Commercial Supplier Overview

The availability of high-quality, isotopically enriched amino acid derivatives is crucial for the successful synthesis of labeled peptides. Several reputable suppliers offer this compound, each with specific product characteristics. The following table summarizes the offerings from prominent commercial vendors.

| Supplier | Product Name | CAS Number (Labeled) | Isotopic Purity | Chemical Purity | Molecular Weight | Applications Cited |

| Cambridge Isotope Laboratories, Inc. | L-Asparagine-N-Fmoc, N-β-trityl (¹⁵N₂, 98%)[1] | 204633-98-7[1] | 98%[1] | Not specified | 598.66[1] | Metabolomics, Proteomics, Metabolism, Biomolecular NMR, Clinical MS[1] |

| Sigma-Aldrich (Merck) | Fmoc-Asn(Trt)-OH-¹⁵N₂ | 204633-98-7[2] | 98 atom % ¹⁵N[2] | 95% (CP)[2] | 598.66[2] | Peptide synthesis, bio NMR[2] |

| MedChemExpress (MCE) | This compound[3][4] | 204633-98-7[3] | Not specified | Not specified | Not specified | Tracer, internal standard for NMR, GC-MS, or LC-MS[5] |

| Eurisotop (a subsidiary of CIL) | L-ASPARAGINE-N-FMOC, N-BETA-TRITYL (15N2, 98%)[6] | 204633-98-7[6] | 98%[6] | 98%[6] | 598.66[6] | Not specified |

Core Applications in Research

The primary application of Fmoc-Asn(Trt)-¹⁵N₂ is in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce an isotopically labeled asparagine residue at a specific position within a peptide sequence.[6][7] This enables a range of downstream applications:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N label provides a sensitive probe for studying protein structure, dynamics, and interactions.

-

Mass Spectrometry (MS): Labeled peptides serve as ideal internal standards for the absolute quantification of proteins and peptides in complex biological samples, a technique often referred to as AQUA (Absolute QUantification of proteins).[7]

-

Metabolic Flux Analysis: Tracing the incorporation of ¹⁵N from labeled precursors through metabolic pathways.[5]

The use of the trityl (Trt) group for side-chain protection of asparagine offers significant advantages in SPPS. It enhances the solubility of the Fmoc-amino acid derivative and prevents potential side reactions, such as dehydration of the amide side chain, which can occur during the activation step.[5]

Experimental Protocols

The incorporation of this compound into a growing peptide chain follows the standard workflow of Fmoc-SPPS. A representative protocol is detailed below.

General Workflow for Fmoc-SPPS

The synthesis involves a cyclical process of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.

Detailed Methodologies

1. Fmoc Deprotection:

-

Reagent: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with the deprotection reagent.

-

Agitate for an initial 3-5 minutes, drain, and then treat with fresh reagent for another 10-15 minutes to ensure complete removal of the Fmoc group.[8]

-

Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[8]

-

2. Amino Acid Coupling:

-

Reagents:

-

Fmoc-Asn(Trt)-¹⁵N₂ (2-4 equivalents relative to resin loading).

-

Coupling agent, e.g., HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate(1-), 3-oxide) (2-4 equivalents).[9]

-

Base, e.g., N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents).

-

Solvent: DMF.

-

-

Procedure:

-

In a separate vessel, dissolve the Fmoc-Asn(Trt)-¹⁵N₂ and HCTU in DMF.

-

Add DIPEA to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.[4]

-

Wash the resin thoroughly with DMF.

-

The logical relationship for the coupling reaction activation is illustrated below.

3. Cleavage and Side-Chain Deprotection:

-

Reagent: A cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. A common formulation is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

Procedure:

-

After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. The trityl group from the asparagine side chain is removed during this step.[10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

It is important to note that the cleavage of the trityl group from an N-terminal asparagine can sometimes be slow or incomplete under standard conditions.[11] In such cases, extending the cleavage time may be necessary to ensure complete deprotection.[5]

This guide provides a foundational understanding of the commercial sources and experimental application of this compound. For specific applications, optimization of coupling times, reagents, and cleavage conditions may be required to achieve high-purity labeled peptides.

References

- 1. HCTU - Wikipedia [en.wikipedia.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Incomplete trifluoroacetic acid deprotection of asparagine-trityl-protecting group in the vicinity of a reduced peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Biomolecular Insights: A Technical Guide to Stable Isotope Labeling for NMR Spectroscopy

For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure, dynamics, and interactions of biomolecules at atomic resolution. Stable isotope labeling is a cornerstone of modern biomolecular NMR, enabling the study of larger and more complex systems. This in-depth guide provides a technical overview of the core principles, experimental protocols, and labeling strategies that are essential for successful biomolecular NMR studies.

The fundamental principle behind stable isotope labeling is the substitution of naturally abundant, NMR-inactive or less sensitive nuclei (e.g., ¹²C, ¹⁴N) with NMR-active, stable isotopes (e.g., ¹³C, ¹⁵N, ²H). This enrichment dramatically enhances the sensitivity and resolution of NMR experiments, facilitating the assignment of resonances and the determination of three-dimensional structures.[1][2][3]

Core Principles of Isotope Labeling

The choice of isotope and labeling strategy is dictated by the specific biological question and the size of the biomolecule under investigation. The most commonly used stable isotopes in biomolecular NMR are:

-

¹⁵N (Nitrogen-15): With a natural abundance of only 0.37%, enriching proteins with ¹⁵N is a cost-effective first step for many NMR studies.[4] It allows for the acquisition of the relatively simple and highly informative ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum, which provides a unique signal for each backbone and sidechain amide proton. This "fingerprint" spectrum is invaluable for assessing sample integrity, folding, and for mapping binding interfaces.[5][6]

-

¹³C (Carbon-13): With a natural abundance of 1.1%, ¹³C labeling is crucial for the sequential assignment of protein backbone and sidechain resonances, a prerequisite for structure determination.[3] Double labeling with both ¹⁵N and ¹³C enables a suite of powerful triple-resonance experiments that correlate the backbone amide ¹H, ¹⁵N, and ¹³C nuclei.[7]

-

²H (Deuterium): For larger proteins (>25 kDa), spectral overlap and rapid signal decay (transverse relaxation) become significant challenges.[2][8] Replacing non-exchangeable protons with deuterium (B1214612) simplifies crowded spectra and slows down relaxation, leading to sharper lines and improved spectral quality.[9][10]

Labeling Strategies: A Comparative Overview

The primary strategies for introducing stable isotopes into proteins can be broadly categorized as uniform, selective, and cell-free labeling.

Uniform Labeling

In this approach, the expression host is grown in a minimal medium where the sole sources of nitrogen and/or carbon are ¹⁵N- and/or ¹³C-labeled compounds, respectively.[3] This results in the incorporation of the stable isotopes throughout the entire protein.

-

¹⁵N Uniform Labeling: Achieved by using ¹⁵NH₄Cl as the sole nitrogen source.

-

¹³C Uniform Labeling: Achieved by using ¹³C-glucose as the sole carbon source.

-

Double (¹³C/¹⁵N) Uniform Labeling: Utilizes both ¹⁵NH₄Cl and ¹³C-glucose.

-

Triple (²H/¹³C/¹⁵N) Labeling: Performed in a D₂O-based minimal medium with ¹⁵NH₄Cl and ¹³C-glucose. This is particularly useful for studying large proteins.[10]

Selective Labeling

To simplify spectra and focus on specific regions of a protein, selective labeling strategies are employed. This can involve labeling only certain amino acid types or even specific atoms within an amino acid.[11][12]

-

Amino Acid-Specific Labeling: One or more ¹³C- or ¹⁵N-labeled amino acids are added to the growth medium. The host organism will preferentially incorporate these exogenous amino acids.[12]

-

Reverse Labeling (Selective Unlabeling): The protein is expressed in a fully labeled medium (e.g., ¹³C-glucose and ¹⁵NH₄Cl), but one or more unlabeled amino acids are added. This results in a uniformly labeled protein with specific unlabeled residue types.[3][13]

-

Methyl-Specific Labeling: This powerful technique is used for studying very large proteins and protein complexes. It involves the introduction of ¹³C-labeled methyl groups into a highly deuterated protein background, providing high-resolution probes in large biomolecular systems.[2]

Cell-Free Protein Synthesis

Cell-free protein synthesis (CFPS) has emerged as a powerful alternative to in vivo expression systems for isotope labeling.[1][14] In CFPS, the protein is synthesized in vitro using a cell extract that contains all the necessary machinery for transcription and translation. This "open" system allows for precise control over the reaction components, including the direct addition of labeled amino acids.[15][16]

Advantages of Cell-Free Labeling:

-

Efficiency: Reduces the amount of expensive labeled precursors required.[1]

-

Speed: Rapid production of labeled proteins.[14]

-

Toxicity: Enables the expression of proteins that are toxic to host cells.[16]

-

Selective Labeling: Highly efficient for amino acid-specific labeling with minimal scrambling.[15][17]

Quantitative Data for Isotope Labeling

The following tables summarize key quantitative parameters for planning and executing stable isotope labeling experiments for biomolecular NMR.

| Isotope Source | Typical Concentration in Minimal Medium | Typical Isotopic Enrichment |

| ¹⁵NH₄Cl | 1 g/L | >98% |

| ¹³C-Glucose | 2-4 g/L | >98% |

| D₂O | 99.9% | >95% (non-exchangeable protons) |

| Labeled Amino Acids (for selective labeling) | 50-250 mg/L | >98% |

Table 1: Common Isotope Sources and Enrichment Levels. This table provides typical concentrations for isotopic precursors in minimal media and the expected level of incorporation into the target protein.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.1 - 3 mM | Higher concentrations are generally better for signal-to-noise.[18][19] |

| Sample Volume | 300 - 600 µL | Dependent on the type of NMR tube used.[18] |

| Buffer | Phosphate, MES, HEPES | Buffer components should not have interfering signals. |

| pH | 5.5 - 7.5 | Must be optimized for protein stability. |

| Ionic Strength | < 150 mM | High salt can negatively impact probe performance.[20] |

| Additives | 5-10% D₂O, Protease Inhibitors, DSS/TSP (internal reference) | D₂O is required for the NMR lock.[20] |

Table 2: Typical NMR Sample Conditions. This table outlines the general requirements for a high-quality biomolecular NMR sample.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are generalized protocols for uniform ¹⁵N labeling in E. coli and for cell-free protein synthesis.

Protocol 1: Uniform ¹⁵N Labeling in E. coli

This protocol describes the expression and labeling of a target protein in E. coli using a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.

1. Pre-culture Preparation:

- Inoculate a single colony of E. coli (typically BL21(DE3) strain) transformed with the expression plasmid into 5-10 mL of LB medium containing the appropriate antibiotic.

- Grow overnight at 37°C with shaking.

2. Main Culture Growth:

- Prepare 1 L of M9 minimal medium in a sterile flask.

- Supplement the M9 medium with 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, 100 µL of 1 M CaCl₂, and the appropriate antibiotic.

- Crucially, add 1 g of ¹⁵NH₄Cl as the sole nitrogen source.[20]

- Inoculate the M9 medium with the overnight pre-culture (typically a 1:100 dilution).

- Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

3. Protein Expression and Harvest:

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

- Continue to grow the culture for an additional 3-5 hours at the optimal expression temperature for the target protein (often reduced to 18-25°C to improve solubility).

- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

- Discard the supernatant and store the cell pellet at -80°C until purification.

4. Protein Purification and Sample Preparation:

- Resuspend the cell pellet in a suitable lysis buffer and purify the protein using standard chromatographic techniques (e.g., affinity, ion exchange, size exclusion).

- Dialyze the purified protein into the final NMR buffer (see Table 2).

- Concentrate the protein to the desired final concentration.

- Add 5-10% (v/v) D₂O and an internal chemical shift reference (e.g., DSS or TSP).

- Transfer the final sample to an NMR tube.

Protocol 2: Cell-Free Protein Synthesis for Isotope Labeling

This protocol provides a general workflow for producing an isotopically labeled protein using a commercially available E. coli S30 cell-free extract kit.

1. Reaction Setup:

- Thaw all kit components on ice.

- In a sterile microcentrifuge tube, combine the S30 extract, reaction buffer, and the plasmid DNA encoding the protein of interest.

- Add the amino acid mixture. For uniform labeling, use a mixture containing the desired labeled amino acids (e.g., ¹⁵N-labeled amino acid mix). For selective labeling, add the specific labeled amino acid(s) to an otherwise unlabeled amino acid mixture.

- Add T7 RNA polymerase.

- Bring the final reaction volume to the recommended amount with nuclease-free water.

2. Incubation:

- Incubate the reaction mixture at the recommended temperature (typically 30-37°C) for 2-4 hours.

3. Protein Purification:

- If the protein is expressed with an affinity tag (e.g., His-tag, GST-tag), it can be purified directly from the reaction mixture using the appropriate affinity resin.

- Wash the resin to remove unlabeled proteins from the cell extract.

- Elute the labeled protein.

4. NMR Sample Preparation:

- Exchange the buffer and prepare the final NMR sample as described in Protocol 1, steps 4.2-4.5.

Visualization of Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in stable isotope labeling for biomolecular NMR.

Caption: Workflow for uniform isotope labeling in E. coli.

Caption: Overview of major isotope labeling strategies.

Caption: General workflow for protein structure determination by NMR.

Conclusion

Stable isotope labeling is a powerful and versatile technology that has revolutionized biomolecular NMR. By enabling the study of increasingly complex biological systems, it continues to provide profound insights into the fundamental molecular processes of life. The choice of an appropriate labeling strategy, coupled with meticulous experimental execution, is paramount for acquiring high-quality NMR data and ultimately, for advancing our understanding of protein structure, function, and dynamics in the context of both basic research and drug discovery.

References

- 1. synthelis.com [synthelis.com]

- 2. nmr-bio.com [nmr-bio.com]

- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope labeling of proteins - NMR Wiki [nmrwiki.org]

- 5. users.cs.duke.edu [users.cs.duke.edu]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. nmr-bio.com [nmr-bio.com]

- 9. High-level 2H/13C/15N labeling of proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protein-nmr.org.uk [protein-nmr.org.uk]

- 11. Selective labeling and unlabeling strategies in protein solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Labeling | CK Isotopes [ckisotopes.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell-free protein synthesis for analysis by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ckisotopes.com [ckisotopes.com]

- 17. Cell-free synthesis of 15N-labeled proteins for NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Nuclear magnetic resonance spectroscopy of proteins - Wikipedia [en.wikipedia.org]

- 19. Sample Requirements - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 20. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Methodological & Application

Application Notes and Protocols for the Incorporation of Fmoc-Asn(Trt)-¹⁵N₂ in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the incorporation of ¹⁵N₂-labeled Fmoc-Asn(Trt)-OH into peptides via solid-phase peptide synthesis (SPPS). The use of isotopically labeled amino acids is a powerful tool in drug discovery and development, enabling detailed structural and metabolic studies. The trityl (Trt) protecting group on the asparagine side chain is crucial for preventing dehydration and related side reactions during peptide synthesis, leading to significantly purer peptides.[1][2]